6-Bromo-7-methylbenzo[D]thiazol-2-amine
CAS No.: 947248-61-5
Cat. No.: VC2912860
Molecular Formula: C8H7BrN2S
Molecular Weight: 243.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 947248-61-5 |
|---|---|
| Molecular Formula | C8H7BrN2S |
| Molecular Weight | 243.13 g/mol |
| IUPAC Name | 6-bromo-7-methyl-1,3-benzothiazol-2-amine |
| Standard InChI | InChI=1S/C8H7BrN2S/c1-4-5(9)2-3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H2,10,11) |
| Standard InChI Key | XKVYZENTNKBZCD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1SC(=N2)N)Br |
| Canonical SMILES | CC1=C(C=CC2=C1SC(=N2)N)Br |
Introduction
6-Bromo-7-methylbenzo[D]thiazol-2-amine is a chemical compound with the CAS number 947248-61-5. It is a derivative of benzothiazole, featuring a bromine atom at the 6-position and a methyl group at the 7-position of the benzothiazole ring. The compound's molecular formula is C8H7BrN2S, and its molecular weight is 243.12 g/mol .
Synthesis and Preparation
The synthesis of 6-Bromo-7-methylbenzo[D]thiazol-2-amine typically involves the modification of existing benzothiazole derivatives. While specific synthesis protocols for this compound are not widely detailed, related compounds are often synthesized through reactions involving halogenation and amination steps. For instance, the synthesis of similar benzothiazole derivatives may involve the use of copper catalysts and nitrites in acetonitrile .
Safety and Handling
6-Bromo-7-methylbenzo[D]thiazol-2-amine is classified as hazardous, with potential risks including skin and eye irritation, as well as respiratory issues. It is recommended to handle the compound in a well-ventilated area, using protective equipment such as gloves and goggles. Storage should be in a cool, dry place, away from direct sunlight .
Hazard Statements
| Hazard Symbol | Hazard Statement |
|---|---|
| GHS05, GHS08 | Danger |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume